N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Overview
Description
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is a chemical compound with the molecular formula C10H11F2NO3S and a molecular weight of 263.26 g/mol . This compound is known for its unique structural features, including the presence of difluoro and formyl groups on the phenyl ring, as well as a sulfonamide group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide typically involves the reaction of 2,4-difluoro-3-formylphenylamine with propane-2-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and efficiency, often incorporating automated systems for precise control of reaction parameters . Additionally, industrial production may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The difluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the difluoro groups enhance the compound’s binding affinity and specificity for its targets. The sulfonamide group contributes to the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
- 2,4-difluoro-3-formylphenylpropane-2-sulfonamide
Uniqueness
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoro and formyl groups on the phenyl ring, along with the sulfonamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXXZAVKXLYSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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